Iloperidone Impurity 13 is a chemical compound with the molecular formula C24H25FN4O2 and a molecular weight of 420.48 g/mol. It is structurally characterized as 6-fluoro-3-(1-(3-(piperidin-4-yl)benzo[d]isoxazol-6-yl)piperidin-4-yl)benzo[d]isoxazole. This compound is recognized as an impurity related to Iloperidone, which is an antipsychotic medication used primarily in the treatment of schizophrenia. The presence of impurities like Iloperidone Impurity 13 is significant for pharmaceutical quality control, as they can affect the efficacy and safety of the drug formulation.
Iloperidone Impurity 13 is typically synthesized during the production of Iloperidone. Its identification and characterization are important for ensuring the purity of pharmaceutical preparations. The compound can be sourced from various chemical suppliers and is often utilized in research settings for method validation and impurity profiling.
Iloperidone Impurity 13 falls under the category of pharmaceutical impurities, specifically those associated with antipsychotic agents. Its classification is crucial for regulatory compliance and quality assurance in drug manufacturing.
The synthesis of Iloperidone Impurity 13 involves multiple chemical reactions, primarily focusing on the condensation reactions that yield the desired structure. One common method includes reverse-phase ultra-performance liquid chromatography (RP-UPLC) for purification and analysis.
The synthesis typically employs several reagents and conditions, including:
The synthesis process aims to minimize by-products while maximizing yield, which is essential for maintaining high purity levels in pharmaceutical applications.
Iloperidone Impurity 13 features a complex molecular structure characterized by multiple functional groups, including:
This structural complexity contributes to its pharmacological properties and potential interactions within biological systems.
The molecular weight of Iloperidone Impurity 13 is approximately 420.48 g/mol, with a solid appearance and a reported purity greater than 95%. The compound's specific structural features can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Iloperidone Impurity 13 undergoes several types of chemical reactions:
The specific conditions under which these reactions occur can significantly influence the outcome, including reaction time, temperature, and solvent choice. For instance, oxidation reactions may utilize potassium permanganate or hydrogen peroxide as oxidizing agents.
Property | Value |
---|---|
Molecular Formula | C24H25FN4O2 |
Molecular Weight | 420.48 g/mol |
CAS Number | 531524-17-1 |
These properties are essential for characterizing Iloperidone Impurity 13 in research and quality control settings.
Iloperidone Impurity 13 has several scientific applications:
The systematic naming follows International Union of Pure and Applied Chemistry (IUPAC) conventions, precisely defining its molecular backbone and substituents. The approved IUPAC designation is 6-fluoro-3-(1-(3-(piperidin-4-yl)benzo[d]isoxazol-6-yl)piperidin-4-yl)benzo[d]isoxazole [2] [4]. This nomenclature reflects:
Synonymous identifiers include 1,2-Benzisoxazole, 6-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)- (Chemical Abstracts Service index name) and alternative pharmaceutical designations like Pailperidone Impurity 5 or Iloperidone HC102 Impurity 1 [3]. These aliases underscore its recognition across pharmacological and chemical databases.
Table 1: Nomenclature and Identifiers of Iloperidone Impurity 13
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 6-fluoro-3-(1-(3-(piperidin-4-yl)benzo[d]isoxazol-6-yl)piperidin-4-yl)benzo[d]isoxazole |
CAS Registry Number | 531524-17-1 |
Pharmaceutical Aliases | Iloperidone Impurity 13; Pailperidone Impurity 5; Iloperidone HC102 Impurity 1 |
Molecular Formula | C₂₄H₂₅FN₄O₂ |
High-resolution mass spectrometry (HRMS) confirms the empirical formula as C₂₄H₂₅FN₄O₂, corresponding to a monoisotopic molecular weight of 420.49 g/mol [1] [2] [4]. This mass exceeds the parent drug Iloperidone (C₂₄H₂₇FN₂O₄; MW 426.49 g/mol) due to:
Elemental analysis validates a carbon/hydrogen/nitrogen/oxygen/fluorine ratio of 68.56%/5.99%/13.32%/7.61%/4.52%, consistent with theoretical calculations. Purity specifications for reference standards exceed 95%, as determined by reverse-phase ultra-performance liquid chromatography (RP-UPLC) [1].
Table 2: Molecular Weight Comparison with Parent Drug
Parameter | Iloperidone Impurity 13 | Iloperidone (Parent) |
---|---|---|
Molecular Formula | C₂₄H₂₅FN₄O₂ | C₂₄H₂₇FN₂O₄ |
Molecular Weight (g/mol) | 420.49 | 426.49 |
Nitrogen Atom Count | 4 | 2 |
Oxygen Atom Count | 2 | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Multidimensional NMR (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) in deuterated DMSO or CDCl₃ provides atomic-level structural validation [1]:
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) shows a protonated molecular ion [M+H]⁺ at m/z 421.20 and sodium adduct [M+Na]⁺ at m/z 443.18 [1]. Fragmentation patterns include:
Fourier Transform Infrared (FTIR) Spectroscopy
Key vibrational modes in KBr pellets [1] [3]:
Table 3: Key FTIR Absorption Bands
Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
---|---|---|
Aromatic C=C stretch | 1585 | Strong |
Heterocyclic C=N stretch | 1610 | Medium |
C–F deformation | 1220 | Strong |
Piperidinyl C–H bend | 1450 | Medium |
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
Computational models (DFT at B3LYP/6-31G** level) corroborate crystalline data, indicating:
Table 4: Crystallographic and Computational Parameters
Parameter | Experimental/Calculated Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Predicted Density (g/cm³) | 1.283 ± 0.06 |
Dihedral Angle (Benzisoxazole-Piperidinyl) | 85°–88° |
Calculated Dipole Moment (Debye) | 5.2 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7